molecular formula C14H9F6NO B1443369 2-Amino-4'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl CAS No. 1019997-64-8

2-Amino-4'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl

Cat. No. B1443369
M. Wt: 321.22 g/mol
InChI Key: WYMQHRRWVZZCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4’-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl is a chemical compound with the molecular formula C14H9F6NO . It is a variant of 2-amino-4-(trifluoromethoxy)butanoic acid, which is a CF3O-containing analogue of natural lipophilic amino acids .

Scientific Research Applications

    Synthesis and Physical Chemical Properties of 2-Amino-4-(Trifluoromethoxy)Butanoic Acid

    • Scientific Field: Organic & Biomolecular Chemistry .
    • Application Summary: This compound is a CF3O-containing analogue of natural lipophilic amino acids . It was synthesized as a racemate and in both enantiomeric forms .
    • Results: The measured pKa and logD values establish the compound as a promising analogue of natural aliphatic amino acids .

    2-Amino-4-(Trifluoromethyl)Benzoic Acid

    • Scientific Field: Chemical Synthesis .
    • Application Summary: This compound is used in chemical synthesis . It’s not the exact compound you asked for, but it’s structurally similar and might have similar properties.

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO/c15-13(16,17)9-3-6-12(21)11(7-9)8-1-4-10(5-2-8)22-14(18,19)20/h1-7H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMQHRRWVZZCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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